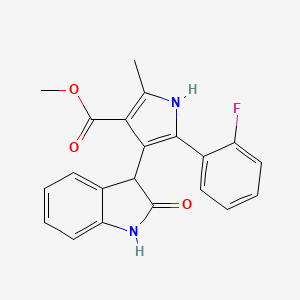

methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14999105

Molecular Formula: C21H17FN2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17FN2O3 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C21H17FN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-3-5-9-14(12)22)17-13-8-4-6-10-15(13)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |

| Standard InChI Key | MJTMUIHXFMMUIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N1)C2=CC=CC=C2F)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Introduction

Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its unique structural features, including a pyrrole ring fused with an indole moiety and substituted with fluorinated aromatic groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and reactivity.

Synthesis and Chemical Reactivity

The synthesis of methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step synthetic routes. Each step requires careful optimization of reaction conditions to yield high-purity products. The compound's reactivity is attributed to its diverse functional groups, allowing for a range of chemical reactions that are crucial for synthesizing derivatives with enhanced biological activity.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been fully explored, similar compounds have demonstrated significant biological activities. These include interactions with enzymes and receptors, which can modulate biological pathways. Understanding the binding affinity and specificity of this compound towards target proteins is essential for elucidating its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| 5-Fluoroindole | Indole structure with fluorine | High | Simpler structure; lacks additional functional groups |

| (S,Z)-5-Fluoro-N-(morpholinopropyl) | Contains morpholine and pyrrole | Moderate | Focus on morpholine's role in bioactivity |

| 6-Fluoroindole | Similar indole framework | High | Lacks additional functional groups present in target |

| 8-Fluoroazepinoindole | Contains azepine ring | Moderate | Different cyclic structure; variation in bioactivity |

This comparison highlights the uniqueness of methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate due to its specific combination of pyrrole and indole functionalities along with fluorinated substituents.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on understanding its biological pathways and therapeutic potential. Interaction studies involving similar compounds indicate effective binding to various biological targets, leading to modulation of biological pathways. Further studies are needed to elucidate the binding affinity and specificity of this compound towards target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume